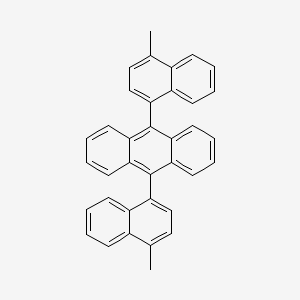![molecular formula C10H13ClOS B12600935 1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene CAS No. 648908-25-2](/img/structure/B12600935.png)
1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene is an organic compound featuring a benzene ring substituted with a methyl group and a sulfinyl group attached to a chlorinated ethane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzene (toluene) as the starting material.
Chlorination: The methyl group on toluene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form 1-chloro-4-methylbenzene.
Sulfinylation: The chlorinated product undergoes sulfinylation with a sulfinylating agent like sulfinyl chloride (SOCl2) under controlled conditions to introduce the sulfinyl group, resulting in the formation of 1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions:
Oxidation: H2O2, acetic acid, and elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products:
Oxidation: 1-{[®-1-Chloroethanesulfonyl]methyl}-4-methylbenzene.
Reduction: 4-methylbenzene.
Substitution: 1-{[®-1-Aminoethanesulfinyl]methyl}-4-methylbenzene or 1-{[®-1-Mercaptoethanesulfinyl]methyl}-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[®-1-Chloroethanesulfinyl]methyl}-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-{[®-1-Chloroethanesulfonyl]methyl}-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-{[®-1-Bromoethanesulfinyl]methyl}-4-methylbenzene: Similar structure but with a bromine atom instead of chlorine.
1-{[®-1-Chloroethanesulfinyl]methyl}-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Eigenschaften
CAS-Nummer |
648908-25-2 |
|---|---|
Molekularformel |
C10H13ClOS |
Molekulargewicht |
216.73 g/mol |
IUPAC-Name |
1-[[(R)-1-chloroethylsulfinyl]methyl]-4-methylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-8-3-5-10(6-4-8)7-13(12)9(2)11/h3-6,9H,7H2,1-2H3/t9?,13-/m1/s1 |
InChI-Schlüssel |
LGJPTPRSERYYHI-WCRCJTMVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[S@@](=O)C(C)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


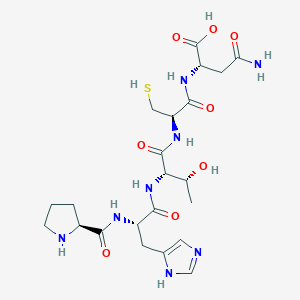
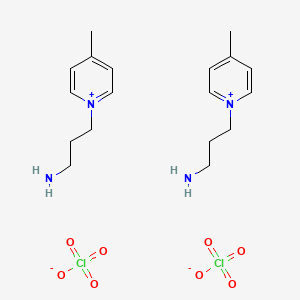
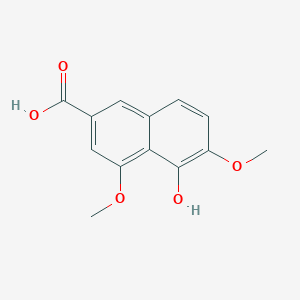
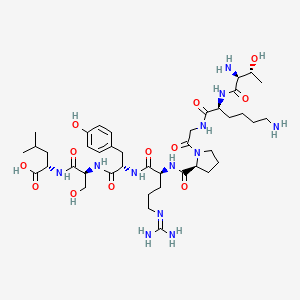
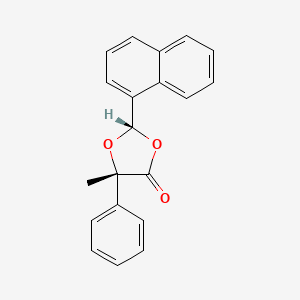
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
silane](/img/structure/B12600896.png)
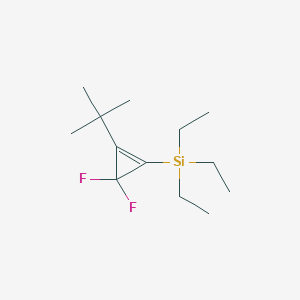
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
-lambda~5~-phosphane](/img/structure/B12600929.png)
